EMC's structure includes an oxazole ring, a five-membered heterocycle containing oxygen and nitrogen. Oxazoles are found in various natural products and pharmaceuticals PubChem, Ethyl 4-methyloxazole-5-carboxylate: . Researchers might explore EMC as a starting material or intermediate in the synthesis of more complex oxazole-containing molecules with potential biological activity.
Ethyl 4-methyloxazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 155.15 g/mol. It is classified as an oxazole derivative, characterized by a five-membered aromatic ring containing nitrogen atoms. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and reactivity .
Currently, there's no documented research on the specific mechanism of action of EMOC. However, oxazoles are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Further research is needed to understand if EMOC possesses similar properties.
These reactions highlight its versatility as a building block in synthetic chemistry .
Several synthetic routes can be employed to produce ethyl 4-methyloxazole-5-carboxylate:
These methods reflect the compound's accessibility for research and industrial applications .
Ethyl 4-methyloxazole-5-carboxylate finds utility in several fields:
Interaction studies involving ethyl 4-methyloxazole-5-carboxylate focus on its behavior with biological macromolecules:
Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential applications .
Several compounds share structural similarities with ethyl 4-methyloxazole-5-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 2-amino-4-methyloxazole-5-carboxylate | 79221-15-1 | 0.86 | Contains an amino group enhancing reactivity |
Ethyl 2-chloro-4-methyloxazole-5-carboxylate | 78451-11-3 | 0.85 | Chlorine substitution may alter biological activity |
Ethyl 5-methyloxazole-4-carboxylate | 32968-44-8 | 0.79 | Different position of methyl group affects properties |
4-Methyloxazole-5-carboxylic acid | 2510-32-9 | 0.95 | Non-esters form; differing solubility profiles |
2,4-Dimethyloxazole-5-carboxylic acid | 2510-37-4 | 0.87 | Additional methyl group increases lipophilicity |
These compounds illustrate the diversity within the oxazole family while emphasizing the unique characteristics of ethyl 4-methyloxazole-5-carboxylate, particularly its ester functionality which significantly influences its chemical behavior and applications .
Oxazole derivatives, including ethyl 4-methyloxazole-5-carboxylate, are five-membered aromatic heterocycles containing oxygen and nitrogen atoms. Their structural features impart unique reactivity and stability:
Aromaticity and Electronic Properties:
Functional Group Influence:
The synthesis of oxazole derivatives has evolved through classical and modern methods:
Early Synthetic Routes:
Advancements in 4-Methyloxazole-5-Carboxylate Synthesis:
Method | Key Components | Yield | Source |
---|---|---|---|
α-Haloketone + Formamide | Ethyl 2-chloroacetoacetate, H2SO4 | 35–65% | |
Acid-Catalyzed Cyclization | FOXE intermediate, H2SO4 | 39–43% |
Ethyl 4-methyloxazole-5-carboxylate serves as a versatile intermediate in diverse applications:
Pharmaceuticals:
Agrochemicals:
Materials Science:
Property | Value | Source |
---|---|---|
CAS RN | 20485-39-6 | |
Molecular Formula | C7H9NO3 | |
Molecular Weight | 155.15 g/mol | |
Boiling Point | 62°C (1.5 mmHg) | |
Refractive Index | 1.47 |
Reaction Step | Conditions | Yield | Source |
---|---|---|---|
Cyclization of Ethyl 2-Chloroacetoacetate | 140°C, H2SO4, 4 hrs | 39% | |
Acid-Catalyzed FOXE Cyclization | 150°C, H2SO4, 6 hrs | 43% |
Irritant